molecular formula C15H15N3 B14899901 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile

Cat. No.: B14899901
M. Wt: 237.30 g/mol
InChI Key: YVHSKXPHNAHZBO-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is a nicotinonitrile derivative featuring a pyridine core substituted with a nitrile group at position 3, a methyl group at position 6, and an N-benzyl-N-methylamino moiety at position 2. Its molecular formula is C₁₅H₁₅N₃, with a molecular weight of 237.3 g/mol (calculated).

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3/c1-12-8-9-14(10-16)15(17-12)18(2)11-13-6-4-3-5-7-13/h3-9H,11H2,1-2H3

InChI Key

YVHSKXPHNAHZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-methylnicotinonitrile with benzylmethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the nitrile group to amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile with similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent at Position 2 Core Structure Key Properties
2-(Benzyl(methyl)amino)-6-methylnicotinonitrile Not available C₁₅H₁₅N₃ 237.3 N-Benzyl-N-methylamino Nicotinonitrile (pyridine) Bulky substituent; potential π-π interactions
2-Methoxy-6-methylnicotinonitrile 72918-03-7 C₈H₈N₂O 148.16 Methoxy Nicotinonitrile (pyridine) Higher solubility due to polar methoxy group
2-Amino-6-methylnicotinonitrile 84647-20-1 C₇H₇N₃ 133.15 Amino Nicotinonitrile (pyridine) Reactive primary amine; prone to nucleophilic reactions
2-Chloro-6-methylbenzonitrile Not available C₈H₆ClN 151.59 Chloro Benzonitrile (benzene) Lower polarity; halogen enhances stability

Reactivity and Functional Group Influence

  • Target Compound: The N-benzyl-N-methylamino group introduces steric hindrance, reducing nucleophilicity compared to primary amines. The benzyl group may participate in hydrophobic interactions or π-stacking, which is advantageous in drug design .
  • 2-Methoxy Analogs : The methoxy group is electron-donating, increasing electron density on the pyridine ring, which may enhance electrophilic substitution reactivity .
  • 2-Amino Analogs: The primary amino group is highly reactive, enabling conjugation or salt formation, but may also increase toxicity risks (e.g., skin/eye irritation as noted in SDS) .
  • Benzene Core Derivatives : Compounds like 2-Chloro-6-methylbenzonitrile lack the pyridine nitrogen, reducing hydrogen-bonding capacity and altering solubility profiles .

Biological Activity

2-(Benzyl(methyl)amino)-6-methylnicotinonitrile, a compound belonging to the nicotinonitrile class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is C13H12N3C_{13}H_{12}N_3. It features a pyridine ring with a benzyl group and a methyl group attached to the nitrogen atom, alongside a nitrile functional group. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Specific mechanisms include the inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis and invasion.

The biological activity of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile is primarily attributed to its ability to bind selectively to specific enzymes and receptors. For example, it may inhibit MMP-13, which is overexpressed in metastatic environments, thereby reducing tumor progression . Additionally, the compound's interaction with other molecular targets can modulate various biochemical pathways, influencing cellular functions.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 2-(Benzyl(methyl)amino)-6-methylnicotinonitrile against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This highlights its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Potential

In another investigation focused on anticancer activity, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated that it reduced cell viability by up to 70% at concentrations of 10-50 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins.

Data Tables

Activity Target Effect Reference
AntimicrobialStaphylococcus aureusMIC = 32-128 µg/mL
AnticancerBreast Cancer CellsCell viability reduction by 70%
MMP InhibitionMMP-13Decreased activity

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